Emetine hydrochloride

描述

The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.

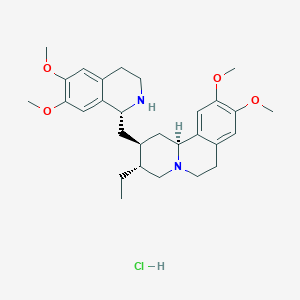

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYSSLYFJVUIS-MRFSYGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424947 | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-42-7, 14198-59-5 | |

| Record name | Emetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Emetine Hydrochloride: A Technical Guide to its Discovery and Historical Application in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine, an isoquinoline alkaloid derived from the roots of the ipecacuanha plant (Carapichea ipecacuanha), has a rich and complex history in medicine. Initially utilized in its crude plant form for its potent emetic and expectorant properties, its true value emerged with the isolation of the active principal, emetine. The subsequent development of emetine hydrochloride revolutionized the treatment of amoebic dysentery in the early 20th century, marking a significant milestone in tropical medicine. This technical guide provides an in-depth review of the discovery, isolation, and historical medical use of this compound. It details the early experimental protocols that established its therapeutic efficacy, presents quantitative data on its use and toxicity, and explores the molecular mechanisms of action as understood through both historical and contemporary research. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and the history of medicine.

Discovery and Historical Context

The story of emetine begins with the ipecacuanha plant, indigenous to the rainforests of Brazil.[1] For centuries, local populations used the ground roots of this plant for its medicinal properties. The plant was first introduced to Europe in the mid-17th century.[2] A Dutch physician, Piso, is credited with bringing it from Brazil to Europe in 1649.[3] Around 1658, the dried root made its way to Paris, where a physician named Helvetius used a secret preparation containing ipecac to successfully treat dysentery, even curing the son of King Louis XIV.[2][3] This success led to the widespread use of ipecac root, often in preparations like "Dover's powder" which combined ipecac with opium, for treating fevers and dysentery for the next two centuries.[1][2]

The major breakthrough came in the early 19th century when the French School of Chemistry turned its attention to ipecac. In 1817, French chemists Pierre Joseph Pelletier and François Magendie isolated the potent alkaloid responsible for its emetic effects and named it "emetine".[3][4] Further research revealed that the crude extract contained several alkaloids, including cephaeline and psychotrine, with cephaeline being about twice as emetic as emetine.[3]

The true therapeutic revolution for emetine began in the late 19th and early 20th centuries. With the identification of Entamoeba histolytica as the causative agent of amoebic dysentery, a distinction could be made between amoebic and bacillary forms of the disease.[1] In 1912, Sir Leonard Rogers in India demonstrated that subcutaneous injections of this compound were highly effective in treating amoebic dysentery and its complications, such as amoebic liver abscess, with greater efficacy and less severe nausea than oral ipecac preparations.[5] This discovery established emetine as the standard of care for amoebiasis for several decades until the development of less toxic and more effective synthetic amoebicides like metronidazole in the 1960s.[5]

Isolation and Chemical Properties

Emetine is the principal alkaloid of ipecac, which is extracted from the ground roots of Carapichea ipecacuanha (also known as Psychotria ipecacuanha).[6] The hydrochloride salt was the preferred form for medical use due to its solubility in water.[2]

Chemical Structure and Properties

-

Chemical Name: (2S,3R,11bS)-2-{[(1R)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline

-

Molecular Formula (Emetine): C₂₉H₄₀N₂O₄

-

Molar Mass (Emetine): 480.649 g·mol⁻¹

-

This compound: The dihydrochloride salt, which exists as a pentahydrate or heptahydrate.[2] It is a white or slightly yellowish crystalline powder that is freely soluble in water and ethanol.[2]

-

Stability: this compound is sensitive to light and heat, turning yellow upon exposure.[7] It is also gradually degraded by humidity.[2] Injections were therefore packaged in light-resistant, single-dose glass containers.[1]

Historical Isolation and Synthesis of Hydrochloride Salt

Experimental Protocols

Protocol 1: Historical Alkaloid Extraction and Purification (Reconstructed)

This protocol is a reconstruction based on common 19th-century alkaloid extraction techniques.

-

Maceration: Powdered ipecacuanha root is macerated in an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

Filtration: The mixture is filtered to remove solid plant material. The resulting aqueous solution contains the alkaloid salts.

-

Basification: The acidic extract is neutralized and then made alkaline by adding a base (e.g., ammonium hydroxide or calcium hydroxide). This deprotonates the alkaloids, converting them into their free base form, which has low water solubility.

-

Solvent Extraction: The alkaline aqueous mixture is then repeatedly extracted with an immiscible organic solvent, such as ether or chloroform. The alkaloid free bases partition into the organic layer.

-

Concentration: The organic extracts are combined and the solvent is evaporated, leaving a crude mixture of ipecac alkaloids (emetine, cephaeline, etc.).

-

Crystallization: The crude alkaloid mixture is further purified by fractional crystallization from a suitable solvent (e.g., ethanol) to separate the different alkaloids based on their varying solubilities.

Protocol 2: Preparation of this compound for Injection (Historical Method)

This protocol outlines the steps to convert the isolated emetine free base into a sterile solution for injection.

-

Dissolution: A precisely weighed amount of purified emetine alkaloid is dissolved in a minimal amount of a suitable solvent, such as ethanol.

-

Acidification: A stoichiometric amount of hydrochloric acid (diluted) is slowly added to the solution to form emetine dihydrochloride.

-

Crystallization: The this compound salt, being less soluble in the ethanolic solution, precipitates out. The solution may be cooled to maximize the yield.

-

Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and recrystallized to achieve high purity.

-

Formulation of Injection:

-

A calculated amount of this compound powder is dissolved in sterile Water for Injection.[8]

-

The pH of the solution is adjusted to a range of 3.0 to 5.0 using dilute hydrochloric acid or sodium hydroxide to ensure stability.[2]

-

The solution is sterilized, historically by methods such as filtration, and filled into sterile, single-dose, light-resistant glass ampoules.[1][8]

-

Protocol 3: Determination of In Vitro Amoebicidal Activity (Vedder, 1912 - Reconstructed)

This protocol is a reconstruction of the in vitro experiments that established emetine's direct action against amoebae.

-

Culture Preparation: Entamoeba histolytica trophozoites are cultured in a suitable monoxenic or polyxenic medium that supports their growth.

-

Drug Dilution Series: A series of dilutions of this compound in the culture medium are prepared, ranging from high to low concentrations (e.g., 1:10,000 to 1:1,000,000).

-

Inoculation: A standardized number of active trophozoites are inoculated into test tubes containing the various concentrations of emetine. A control tube with no emetine is also prepared.

-

Incubation: The cultures are incubated at 37°C.

-

Microscopic Examination: At regular intervals (e.g., 24 and 48 hours), samples are taken from each tube and examined under a microscope.

-

Endpoint Determination: The viability of the amoebae is assessed based on their motility and morphology. The lowest concentration of emetine that results in the death of all amoebae is determined as the minimum lethal concentration (MLC).

Historical Use in Medicine

The primary and most celebrated use of this compound was in the treatment of amoebiasis.[3] It was considered a specific and potent tissue amoebicide, acting primarily in the bowel wall, liver, and other sites of invasive infection.[9]

Treatment of Amoebic Dysentery and Liver Abscess

Emetine was administered via subcutaneous or intramuscular injection, which, while still causing some nausea, was far better tolerated than oral ipecac.[3] It provided rapid relief from the severe symptoms of acute amoebic dysentery, including griping and tenesmus, often within the first 24-48 hours of treatment.[10] In a 1913 study of sixty cases of amoebic dysentery, both acute and chronic, treatment with this compound injections resulted in the recovery of every patient with no deaths or significant relapses reported.[10] It was also indispensable in managing amoebic hepatitis and liver abscesses.[11]

Data Presentation: Dosage and Efficacy

The following tables summarize the quantitative data regarding the historical use of this compound for amoebiasis.

Table 1: Historical Dosage of this compound for Amoebiasis

| Condition | Patient Group | Dosage Regimen | Duration | Reference |

| Acute Amoebic Dysentery | Adults | 1 grain (approx. 65 mg) daily, often in divided doses | Until symptoms improve (typically 3-5 days), then reduced | [10] |

| Chronic Amoebic Dysentery | Adults | 0.5 grain (approx. 32.5 mg) daily | 10-12 days | [10] |

| Amoebiasis (General) | Adults | 1 mg/kg/day (not to exceed 65 mg/day) | Up to 5 days | [12] |

| Viral Hepatitis (Historical Use) | Children (1-12 years) | 1 mg/kg/day | 7-14 days |

Table 2: Clinical Efficacy in Amoebiasis (from historical case series)

| Study / Observation | Number of Patients | Condition | Treatment | Outcome | Reference |

| Lambert, 1913 | 60 | Acute & Chronic Amoebic Dysentery | Emetine HCl Injections | 100% recovery, no deaths or relapses | [10] |

| Rogers, 1912 | Not specified | Amoebic Dysentery & Liver Abscess | Emetine HCl Injections | Reported successful treatment | [5] |

| Shrapnel et al. (Oral) | 20 | Intestinal Amebiasis | Enteric-coated Emetine HCl tablets | Encouraging results in 15 patients | [12] |

Mechanism of Action

Historically, the mechanism of emetine's action was not understood at the molecular level. It was known to be a potent protoplasmic poison that was more toxic to amoebae than to human cells. Modern research has elucidated the precise molecular pathways through which emetine exerts its effects.

Inhibition of Protein Synthesis

The primary mechanism of emetine's cytotoxic action is the irreversible inhibition of protein synthesis in eukaryotic cells.[6] It acts by binding to the 40S ribosomal subunit, specifically interfering with the translocation step, which is the movement of the ribosome along the mRNA strand. This effectively freezes protein elongation, leading to cell death. This action is highly specific to eukaryotic ribosomes, which explains its lack of activity against bacteria.

Modulation of Cellular Signaling Pathways

Recent research, primarily in the context of emetine's anti-cancer and antiviral properties, has revealed its ability to modulate several key cellular signaling pathways. While this understanding is modern, it provides a deeper insight into the pleiotropic effects of the drug. Emetine has been shown to regulate MAPKs, Wnt/β-catenin, Hippo, and PI3K/AKT signaling pathways.

Toxicity and Decline in Use

Despite its effectiveness, emetine's use was limited by its significant toxicity, which is cumulative and dose-dependent.[9] The slow excretion of the drug, with amounts detectable in urine 40-60 days after treatment, contributed to this cumulative effect.[9]

Cardiotoxicity

The most serious adverse effect of emetine is cardiotoxicity.[9] It can cause a range of cardiovascular issues, including hypotension, tachycardia, and changes in electrocardiogram (ECG) readings, such as T-wave flattening and QT interval prolongation.[9] In high doses or with prolonged use, it can lead to acute degenerative myocarditis, which can result in sudden cardiac failure and death.[9] This risk necessitated close patient monitoring during treatment.

Other Adverse Effects

-

Local Reactions: Pain, tenderness, stiffness, and weakness at the injection site are common. Necrosis and abscess formation can also occur.[9]

-

Gastrointestinal Effects: Nausea, vomiting, and diarrhea are frequent side effects, though less severe with parenteral administration than with oral ipecac.[3]

-

Neuromuscular Effects: Muscle weakness, tenderness, and mild sensory disturbances can occur.[9]

The development of safer and equally effective amoebicides, particularly metronidazole in the 1960s, which had a better therapeutic index, led to the gradual replacement of emetine as the primary treatment for amoebiasis.[5]

Table 3: Toxicity Profile of Emetine

| Toxicity Type | Manifestations | Onset/Nature | Reference |

| Cardiotoxicity | Hypotension, tachycardia, ECG changes (T-wave flattening, QT prolongation), myocarditis, cardiac failure | Cumulative, dose-dependent, potentially fatal | [9] |

| Local Site Reactions | Pain, tenderness, weakness, abscess formation | Common at injection site | [9] |

| Gastrointestinal | Nausea, vomiting, diarrhea | Frequent | [9] |

| Neuromuscular | Muscle weakness, aches, mild sensory disturbances | Can occur with treatment | [9] |

| General | Dizziness, headache, skin lesions (rare) | Less common | [9] |

Conclusion

This compound holds a significant place in the history of pharmacotherapy. Its discovery as the active principle of ipecacuanha and its subsequent application as an injectable treatment for amoebic dysentery was a monumental step forward in combating a devastating disease. The work of pioneers like Pelletier, Magendie, and Rogers transformed a crude herbal remedy into a life-saving specific therapeutic agent. While its clinical utility has been superseded by safer alternatives, the study of emetine continues to be relevant. Its potent and specific mechanism of inhibiting protein synthesis makes it a valuable tool in cell biology research. Furthermore, ongoing investigations into its antiviral and anti-cancer properties demonstrate that this historical drug may yet yield new therapeutic insights, continuing its long and remarkable journey from a Brazilian root to a molecule of modern scientific interest.

References

- 1. The action of amoebicidal drugs on Entamoeba invadens Rodhain, 1934 in vitro | Parasitology | Cambridge Core [cambridge.org]

- 2. This compound Injection [drugfuture.com]

- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emetine - Wikipedia [en.wikipedia.org]

- 5. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. compoundingtoday.com [compoundingtoday.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Emetine Is Not Ipecac: Considerations for Its Use as Treatment for SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. cdn.who.int [cdn.who.int]

Chemical properties and synthesis of emetine hydrochloride

An In-depth Technical Guide to the Chemical Properties and Synthesis of Emetine Hydrochloride

Introduction

Emetine is a natural isoquinoline alkaloid derived from the root of Psychotria ipecacuanha (ipecac root).[1][2] For decades, its hydrochloride salt has been utilized in medicine, primarily as an emetic and for the treatment of amoebiasis.[3][4] More recently, emetine has garnered significant interest in drug development for its potent antiviral, antineoplastic, and antimalarial properties.[5][6] Its primary mechanism of action is the irreversible inhibition of protein synthesis in eukaryotes, which underpins its broad biological activities.[7][8] Emetine exerts its cytotoxic effects by binding to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation.[2][8]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a white or slightly yellow, crystalline powder.[3] It is the hydrochloride salt of the emetine alkaloid and can exist in various hydrated forms, most commonly as a pentahydrate or heptahydrate.[3] The compound is known to turn yellow upon exposure to heat or light.[9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of emetine and its hydrochloride salt, compiled from various sources.

| Property | Value | Form | Reference(s) |

| Molecular Formula | C₂₉H₄₀N₂O₄ | Emetine (Base) | [5] |

| C₂₉H₄₀N₂O₄ · 2HCl | Dihydrochloride | ||

| C₂₉H₄₀N₂O₄ · 2HCl · 5H₂O | Dihydrochloride Pentahydrate | [3] | |

| C₂₉H₄₀N₂O₄ · 2HCl · 7H₂O | Dihydrochloride Heptahydrate | [3] | |

| Molecular Weight | 480.6 g/mol | Emetine (Base) | [5] |

| 553.6 g/mol | Dihydrochloride | ||

| 643.6 g/mol | Dihydrochloride Pentahydrate | [3] | |

| 679.7 g/mol | Dihydrochloride Heptahydrate | [3] | |

| Melting Point | 74 °C | Emetine (Base) | [5] |

| 235–255 °C (decomposes) | Dihydrochloride | [9] | |

| Solubility | Water: Freely soluble (~750 g/L); 100 mg/mL | Hydrochloride | [3][8][10] |

| Ethanol: Freely soluble (~750 g/L) | Hydrochloride | [3] | |

| Chloroform: ~1 mg/mL | Hydrochloride Hydrate | [10] | |

| Ether, Acetone: Soluble | Emetine (Base) | [5] | |

| Specific Optical Rotation | [α]²⁰D = -50° (c=2 in Chloroform) | Emetine (Base) | [5] |

| [α] = +16° to +19° (50 mg/mL solution, calculated on dried substance) | Hydrochloride | [3] | |

| Dissociation Constants | pKa₁ = 5.77; pKa₂ = 6.64 | Emetine (Base) | [5] |

| UV Absorption Maxima | λmax = 235 nm (shoulder), 285 nm (in alcohol) | Emetine (Base) | [5] |

| Purity | ≥98.0% and ≤101.5% (calculated on the dried/anhydrous substance) | Hydrochloride | [3] |

Synthesis of this compound

Emetine can be obtained from its natural source, by semi-synthesis from related alkaloids, or through total chemical synthesis.

Natural Biosynthesis and Extraction

Emetine is naturally produced in ipecac root. The biosynthesis involves the convergence of two primary pathways: the formation of dopamine from L-tyrosine and the synthesis of secologanin from geranyl diphosphate.[11] A Pictet-Spengler reaction between these two precursors initiates a series of enzymatic steps, including O-methylations and reductions, to form protoemetine.[11] Protoemetine then reacts with a second dopamine molecule to ultimately yield cephaeline and, subsequently, emetine through further methylation.[11]

Extraction from the plant material typically involves ultrasound-assisted extraction with an acidic ethanol solution, followed by purification steps including liquid-liquid extraction and column chromatography to isolate emetine and cephaeline with purities exceeding 98%. This compound can also be prepared by the methylation of cephaeline, another major alkaloid present in ipecac.[3]

Total Synthesis

A scalable, asymmetric total synthesis of (−)-emetine has been developed, enabling the production of large quantities for drug development without reliance on natural sources.[12] The process, which achieves a 12% overall yield, consists of 13 steps and notably avoids chromatographic purification.[12][13]

A logical workflow for this scalable synthesis is outlined below.

Experimental Protocols

Detailed experimental methods are crucial for the accurate analysis and application of this compound.

Protocol 1: Assay by Non-Aqueous Titration

This method is used to determine the purity of this compound.[3]

-

Preparation: Accurately weigh approximately 0.2 g of the substance.

-

Dissolution: Dissolve the sample in 30 mL of glacial acetic acid R1.

-

Reagent Addition: Add 10 mL of mercuric acetate/acetic acid TS.

-

Titration: Titrate the solution with 0.1 mol/L perchloric acid VS.

-

Endpoint Determination: Determine the endpoint potentiometrically or using a suitable indicator as described in general method 2.6 Non-aqueous titration.

-

Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 27.68 mg of C₂₉H₄₀N₂O₄·2HCl.

Protocol 2: Test for Related Alkaloids by Thin-Layer Chromatography (TLC)

This protocol is used to identify and limit impurities, such as cephaeline.[3]

-

Stationary Phase: Use a TLC plate coated with silica gel R1.

-

Mobile Phase: Prepare a mixture of chloroform (100 volumes), ethylene glycol monomethyl ether (20 volumes), methanol (5 volumes), water (2 volumes), and diethylamine (0.5 volumes).

-

Sample Preparation: Prepare solutions (e.g., 0.50 mg/mL) of the test substance and reference standards (emetine, cephaeline) in a mixture of ammonia (~17 g/l) TS (1 volume) and methanol (99 volumes).

-

Application: Apply 10 μL of each solution to the plate.

-

Development: Develop the chromatogram in a suitable chamber until the solvent front has migrated an appropriate distance.

-

Visualization: After air-drying the plate, spray with iodine/chloroform TS, heat at 60°C for 15 minutes, and examine the chromatogram under UV light (365 nm).

-

Analysis: Compare the intensity of any impurity spots in the test sample lane to the spots from the reference standard lanes.

Protocol 3: Quantitative Analysis by HPLC

This method is suitable for the quantification of emetine in biological samples.[14][15]

-

Sample Preparation: To 2 mL of the biological sample (e.g., plasma, urine), add an internal standard (e.g., N-propylprocainamide).

-

Buffering: Adjust the sample pH to 9 with a suitable buffer.

-

Liquid-Liquid Extraction: Extract the sample with n-butyl chloride.

-

Back-Extraction: Transfer the organic layer and back-extract the analytes into 0.01 M hydrochloric acid.

-

Chromatography:

-

System: Reversed-phase high-performance liquid chromatography (HPLC).

-

Detection: Fluorescence detection.

-

-

Analysis: Inject a portion of the final acidic aqueous layer into the HPLC system. Quantify based on a calibration curve. The reported detection limit is 5 ng/mL.[14][15]

Mechanism of Action and Signaling Pathways

Emetine's biological effects are mediated through its interaction with several key cellular pathways, the most prominent being the inhibition of protein synthesis.

Inhibition of Protein Synthesis

The primary molecular action of emetine is the irreversible inhibition of protein biosynthesis.[5][16] It specifically binds to the 40S subunit of the eukaryotic ribosome, which stalls the translocation of peptidyl-tRNA from the acceptor (A) site to the donor (P) site.[5][8] This action effectively freezes ribosomes on the mRNA strand, leading to a rapid and potent cessation of protein production.[8][9] This mechanism is distinct from that of other inhibitors like cycloheximide, as the effects of emetine are irreversible.[17]

Modulation of Apoptosis and Cancer Signaling

Emetine's ability to halt protein synthesis leads to the depletion of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.[18] It has been shown to regulate multiple signaling pathways critical for cancer cell survival and proliferation.

-

TRAIL-Induced Apoptosis: In pancreatic cancer cells, emetine enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[18][19] It achieves this by downregulating the expression of the anti-apoptotic protein Mcl-1.[18][19]

-

MAPK Pathway: Emetine exhibits complex effects on the mitogen-activated protein kinase (MAPK) pathway. It potently reduces the phosphorylation of ERK while increasing the activation of p38 and JNK, a combination that can promote apoptosis.[20][21]

-

PI3K/AKT, Wnt/β-catenin, and Hippo Pathways: Studies in gastric cancer have revealed that emetine also inhibits the PI3K/AKT pathway by reducing AKT phosphorylation.[20] Furthermore, it downregulates key components of the Wnt/β-catenin signaling cascade (e.g., active-β-catenin, Cyclin D1) and suppresses the Hippo pathway effector YAP1.[20]

Antiviral Mechanism of Action

Beyond its anticancer effects, emetine is a potent inhibitor of various viruses, including human cytomegalovirus (HCMV) and coronaviruses.[7][22] In HCMV-infected cells, emetine's inhibitory action is dependent on cell density and involves the ribosomal protein S14 (RPS14).[22] Emetine induces the translocation of RPS14 into the nucleus, where it binds to MDM2. This disrupts the HCMV-induced interaction between MDM2 and p53, leading to p53 stabilization and the inhibition of viral replication.[22]

Conclusion

This compound is a potent and versatile natural product with a well-defined primary mechanism of action and a growing list of applications in oncology and virology. Its chemical properties are well-characterized, and the advent of scalable total synthesis has opened new avenues for its development as a therapeutic agent or a lead compound. The detailed protocols and pathway analyses provided in this guide offer a technical foundation for researchers working to harness the therapeutic potential of this important alkaloid. Further investigation into its complex interactions with cellular signaling pathways will continue to uncover new opportunities for its use in treating human diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Emetine CAS#: 483-18-1 [m.chemicalbook.com]

- 5. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Emetine dihydrochloride | C29H42Cl2N2O4 | CID 3068143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Emetine dihydrochloride hydrate (CAS 7083-71-8) | Abcam [abcam.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Emetine - Wikipedia [en.wikipedia.org]

- 12. Scalable Total Synthesis of (−)-Emetine - ChemistryViews [chemistryviews.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantitative analysis of emetine and cephaeline by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Emetine enhances the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis of pancreatic cancer cells by downregulation of myeloid cell leukemia sequence-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]

Emetine Hydrochloride's Bridgehead: An In-Depth Technical Guide to its Binding Site on the 40S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine, an isoquinoline alkaloid derived from the ipecac root, has a long history of use as an antiprotozoal and emetic agent. Its potent biological activities stem from its ability to halt protein synthesis in eukaryotes. This technical guide provides a comprehensive overview of the binding site of emetine hydrochloride on the 40S ribosomal subunit, detailing the molecular interactions, quantitative parameters of its inhibitory effects, and the experimental methodologies used to elucidate this critical drug-target interface. Furthermore, it explores the downstream signaling consequences of this interaction, offering insights for researchers in drug development and molecular biology.

The Emetine Binding Site: A Precise Molecular Pocket

High-resolution structural studies, primarily through cryo-electron microscopy (cryo-EM), have pinpointed the binding site of emetine to the E-site (exit site) of the small 40S ribosomal subunit.[1][2][3][4][5][6][7][8][9][10] This strategic location allows emetine to effectively jam the ribosomal machinery, preventing the translocation of mRNA and tRNA and thereby arresting protein synthesis.[1][2][3]

The binding pocket is a well-defined cavity formed by specific elements of the 18S ribosomal RNA (rRNA) and a ribosomal protein. The key interacting components are:

-

18S rRNA Helices: Emetine directly interacts with helices 23 (h23), 24 (h24), and 45 (h45) of the 18S rRNA.[4]

-

Ribosomal Protein uS11: The C-terminal region of the ribosomal protein uS11 also contributes to the formation of the binding pocket and interacts with the bound emetine molecule.[4][6]

The emetine molecule orients itself within this pocket to maximize favorable interactions. The benzo[a]quinolizine ring of emetine engages in a base-stacking interaction with a guanine residue (G973 in P. falciparum) in h23. Its ethyl group forms hydrophobic interactions with cytosine residues (C1075 and C1076 in P. falciparum) in h24, while the isoquinoline ring stacks against the C-terminal portion of uS11.[4] This intricate network of interactions ensures a stable and potent inhibition of ribosomal function. Notably, emetine shares a similar binding site with another translocation inhibitor, pactamycin.[1][2][3][5]

Quantitative Analysis of Emetine's Inhibitory Activity

| Parameter | Value | Cell Line/System | Application | Reference |

| IC50 | 0.47 µM | Human Caco-2 cells | SARS-CoV-2 replication inhibition | [11] |

| IC50 | 121 nM | in vitro | Zika virus RNA-dependent RNA polymerase (RdRp) activity | [11] |

| EC50 | 49 nM | RD cells | Enterovirus A71 (EV-A71) inhibition | [11] |

| EC50 | 19 nM | RD cells | Enterovirus D68 inhibition | [11] |

| EC50 | 45 nM | RD cells | Echovirus-6 inhibition | [11] |

| EC50 | 83 nM | RD cells | Coxsackievirus A16 inhibition | [11] |

| EC50 | 51 nM | RD cells | Coxsackievirus B inhibition | [11] |

| EC50 | 0.147 nM | Vero cells | SARS-CoV-2 inhibition | [12] |

Experimental Protocols for Characterizing the Binding Site

The elucidation of the emetine-ribosome interaction has been made possible through a combination of advanced biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes

Cryo-EM has been instrumental in visualizing the emetine binding site at near-atomic resolution.[1][2][3][4][5][6][7][8][9][10][13][14][15][16]

Workflow for Cryo-EM Analysis:

Detailed Steps:

-

Ribosome Purification:

-

Culture eukaryotic cells (e.g., Saccharomyces cerevisiae, insect cells, or mammalian cells) to an appropriate density.

-

Lyse cells and isolate crude ribosomes by differential centrifugation.

-

Purify 80S ribosomes using sucrose density gradient centrifugation.

-

Assess the purity and integrity of the ribosomes via SDS-PAGE and rRNA gel electrophoresis.

-

-

Complex Formation:

-

Incubate purified 80S ribosomes with an excess of this compound to ensure saturation of the binding sites.

-

-

Grid Preparation (Vitrification):

-

Apply a small volume (3-4 µL) of the ribosome-emetine complex to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin aqueous film and rapidly plunge-freeze it in liquid ethane to vitrify the sample, preserving the native structure.

-

-

Cryo-EM Data Collection:

-

Image the vitrified sample in a transmission electron microscope equipped with a cryo-stage and a direct electron detector.

-

Collect a large dataset of movie frames at various tilt angles.

-

-

Image Processing:

-

Perform motion correction on the movie frames.

-

Use automated particle picking software to select individual ribosome particles.

-

Perform 2D classification to sort particles into different orientational classes and remove noise.

-

Generate an initial 3D model and perform 3D classification and refinement to achieve a high-resolution electron density map.

-

-

Model Building and Refinement:

-

Fit a pre-existing ribosome atomic model into the electron density map.

-

Manually build the emetine molecule and adjust the surrounding ribosomal components to fit the density.

-

Refine the atomic model against the experimental data and validate its stereochemistry.

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts, which can be adapted to study how drugs like emetine affect translation dynamics.[2][3][17][18][19][20][21][22]

Workflow for Ribosome Profiling:

Detailed Steps:

-

Cell Treatment and Lysis:

-

Treat cultured cells with emetine at the desired concentration and for the specified duration. A control group without emetine treatment is essential.

-

Lyse the cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

-

-

Nuclease Footprinting:

-

Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.

-

-

Ribosome-Protected Fragment (RPF) Isolation:

-

Isolate the 80S monosomes containing the RPFs by sucrose gradient centrifugation or size-exclusion chromatography.

-

Extract the RNA from the isolated monosomes.

-

-

Library Preparation:

-

Purify the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Deep Sequencing:

-

Sequence the prepared library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome.

-

Analyze the distribution and density of ribosome footprints to determine the effects of emetine on translation at a global level.

-

Chemical Footprinting (e.g., SHAPE-MaP)

Chemical footprinting techniques, such as SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), can provide nucleotide-resolution information about RNA structure and ligand binding sites.[23][24][25][26][27][28]

Workflow for Chemical Footprinting:

Detailed Steps:

-

RNA Preparation:

-

Isolate total RNA or purified 18S rRNA.

-

-

Ligand Binding:

-

Incubate the RNA with and without this compound.

-

-

Chemical Modification:

-

Treat the RNA samples with a SHAPE reagent (e.g., 1M7) that acylates the 2'-hydroxyl group of flexible (unpaired) nucleotides. Nucleotides in the emetine binding site that are protected from the solvent will show reduced reactivity.

-

-

Reverse Transcription with Mutational Profiling:

-

Perform reverse transcription using a reverse transcriptase that has a tendency to misincorporate nucleotides at the site of modification.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the resulting cDNA and sequence it.

-

-

Data Analysis:

-

Align the sequencing reads and identify the mutation rates at each nucleotide position.

-

Compare the reactivity profiles of the RNA with and without emetine. Regions with significantly reduced reactivity in the presence of emetine correspond to the binding site.

-

Signaling Pathways Activated by Emetine-Induced Ribosomal Stress

The binding of emetine to the 40S ribosomal subunit and the subsequent stalling of ribosomes trigger cellular stress response pathways. This "ribosomal stress" is a signal that the cell's protein synthesis machinery is compromised, leading to the activation of specific signaling cascades to manage the situation. The two primary pathways activated are the Ribotoxic Stress Response (RSR) and the Integrated Stress Response (ISR).

Logical Relationship of Emetine-Induced Ribosomal Stress Signaling:

Ribosome collisions, a direct consequence of emetine-induced stalling, are sensed by specific kinases. ZAKα (MAP3K20) is a key sensor that becomes activated upon binding to collided ribosomes. Activated ZAKα then initiates the RSR cascade, leading to the phosphorylation and activation of the stress-activated protein kinases (SAPKs) p38 and c-Jun N-terminal kinase (JNK). This pathway can ultimately lead to inflammatory responses and apoptosis.

Simultaneously, ribosome collisions can activate another kinase, GCN2, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This is the central event of the ISR, which results in a global reduction in protein synthesis but also allows for the preferential translation of specific mRNAs that encode stress-responsive proteins, helping the cell to adapt to the adverse conditions.

Conclusion

The binding of this compound to a specific pocket on the 40S ribosomal subunit is a well-characterized interaction with profound consequences for cellular function. The detailed structural and functional data, obtained through sophisticated experimental techniques, provide a solid foundation for understanding its mechanism of action. For drug development professionals, this knowledge can inform the design of novel therapeutics that target the ribosome with improved specificity and reduced toxicity. For researchers and scientists, the study of emetine continues to be a valuable tool for dissecting the intricate processes of protein synthesis and the cellular responses to ribosomal stress. This in-depth guide serves as a critical resource for advancing our understanding and utilization of this potent natural product.

References

- 1. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figures and data in Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. research.rug.nl [research.rug.nl]

- 8. S-EPMC4086275 - Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine. - OmicsDI [omicsdi.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]

- 11. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 14. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 19. portlandpress.com [portlandpress.com]

- 20. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Footprinting mRNA-ribosome complexes with chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 26. SHAPE probing reveals human ribosomal RNAs are largely unfolded in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

Emetine Hydrochloride: An In-depth Technical Guide on its Cellular Effects in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine hydrochloride, an isoquinoline alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an emetic and anti-protozoal agent.[1] Beyond these classical applications, emetine has garnered significant interest in the scientific community for its potent and diverse effects on eukaryotic cells. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of this compound, with a focus on its impact on protein synthesis, cell signaling, and programmed cell death. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this multifaceted compound.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-characterized cellular effect of emetine is the potent and irreversible inhibition of protein synthesis in eukaryotic cells.[2][3][4] This inhibitory action is highly specific to the elongation step of translation.

Emetine exerts its effect by binding to the 40S subunit of the ribosome.[1][5] This binding event is thought to trap the ribosome at the E-site, thereby preventing the translocation of the peptidyl-tRNA from the A-site to the P-site.[6][7] This effectively halts the movement of the ribosome along the mRNA strand, leading to a global shutdown of protein synthesis.[2][3] Consequently, polysomes are stabilized and accumulate within the cell.[4][5] It is important to note that emetine's inhibitory effect is specific to eukaryotic ribosomes; it does not affect prokaryotic protein synthesis.[6]

The profound impact of emetine on protein synthesis forms the basis for many of its other observed cellular effects, including the induction of apoptosis and cell cycle arrest. Furthermore, emetine has been shown to inhibit mitochondrial protein synthesis.[3][4][8]

Quantitative Data on this compound's Cellular Effects

The following tables summarize key quantitative data regarding the cellular effects of this compound across various eukaryotic cell lines.

Table 1: IC50 Values for Cell Viability

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MGC803 | Gastric Cancer | 0.0497 | |

| HGC-27 | Gastric Cancer | 0.0244 | |

| HeLa | Cervical Cancer | < 0.1 (for 50% protein synthesis inhibition) | |

| Rat Myocardium | Myocardial Cells | 0.5 (for 50% inhibition of leucine incorporation) | [9] |

Table 2: Effects on Protein Synthesis

| Cell System | Parameter Measured | Emetine Concentration | % Inhibition | Reference |

| HeLa Cells | Protein Synthesis | < 10⁻⁶ M (in media) | 50% | |

| Reticulocytes (cell-free) | Protein Synthesis | 2 x 10⁻⁵ M | 50% | |

| HeLa Cells (cell-free) | Protein Synthesis | 8 x 10⁻⁵ M | 50% | |

| Rat Myocardium | Leucine Incorporation | 5 x 10⁻⁷ M | 50% | [9] |

Signaling Pathways Modulated by this compound

Emetine has been demonstrated to modulate a multitude of signaling pathways within eukaryotic cells, contributing to its anti-proliferative and pro-apoptotic effects. These pathways are often interconnected and play crucial roles in cell fate decisions.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Emetine exhibits a complex regulatory role in the MAPK signaling cascade. In gastric cancer cells, it has been shown to potently reduce the phosphorylation of ERK, a key downstream effector of the MAPK pathway involved in cell proliferation and survival. Interestingly, emetine treatment leads to an elevation in the phosphorylation of other MAPK family members, p38 and JNK. The activation of p38 and JNK is often associated with cellular stress responses and the induction of apoptosis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Emetine has been shown to inhibit this pathway by reducing the phosphorylation of AKT in gastric cancer cells, without affecting the total AKT levels. The downregulation of p-AKT activity contributes to the anti-proliferative and pro-apoptotic effects of emetine.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. Emetine has been reported to target upstream components of this pathway, such as LRP6 and DVL, in breast cancer cells. This leads to the suppression of the pathway, which is crucial for cancer cell stemness and viability.

Hippo/YAP Signaling Pathway

Recent studies have revealed that emetine can also inhibit the Hippo/YAP signaling cascade in gastric cancer cells. The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development.

NF-κB Signaling Pathway

Emetine has been shown to inhibit the IKK-β/IκB-α/NF-κB signaling axis.[10] It achieves this by reducing the phosphorylation of IκB-α and downregulating IKK-β, but not IKK-α.[10] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its inhibition by emetine can contribute to the induction of apoptosis.[10]

Cellular Processes Affected by this compound

Induction of Apoptosis

Emetine is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[11][12] The induction of apoptosis by emetine is a key mechanism behind its anti-cancer activity. Morphological changes associated with emetine-induced apoptosis include cytoplasmic volume reduction, nuclear condensation, and DNA fragmentation, all while maintaining plasma membrane integrity in the early stages.[3]

Emetine can sensitize cancer cells to other apoptosis-inducing agents. For instance, it enhances the apoptosis-inducing effect of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in pancreatic cancer cells by downregulating the anti-apoptotic protein Mcl-1.[13][14]

Cell Cycle Arrest

Emetine has been reported to cause cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[10] In some cancer cells, it causes arrest at the sub G0/G1 checkpoint.[10] However, in other cell types like gastric cancer, a significant cell cycle arrest has not been observed. The inhibition of protein synthesis by emetine likely plays a role in its ability to halt cell cycle progression, as the synthesis of cyclins and other regulatory proteins is essential for phase transitions.

Inhibition of DNA and RNA Synthesis

In addition to its primary effect on protein synthesis, emetine has also been shown to inhibit DNA and RNA synthesis.[3][4][15] The inhibition of DNA replication appears to be a secondary effect resulting from the blockade of protein synthesis, as ongoing protein synthesis is necessary for DNA replication.[15] Emetine has been shown to block the early S phase of the cell cycle.[2][4] The inhibition of RNA synthesis by emetine is dose-dependent and can transition from reversible to irreversible.[4]

Modulation of Autophagy

Emetine has been identified as an inhibitor of autophagy.[16] It appears to interrupt the autophagy process, leading to the accumulation of autophagic markers such as SQSTM1 and MAP1LC3B.[16] This is associated with the enlargement of lysosomal structures, suggesting that emetine may interfere with lysosomal function and the fusion of autophagosomes with lysosomes.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.

Cell Viability and Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-3,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

-

Principle: EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. It is then detected via a click chemistry reaction with a fluorescent azide.

-

Protocol:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat cells with this compound as required.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for a defined period (e.g., 2 hours) to allow for its incorporation into DNA.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Prepare the click reaction cocktail containing a fluorescent azide, copper sulfate, and a reducing agent.

-

Incubate the cells with the reaction cocktail for 30 minutes in the dark.

-

Wash the cells and counterstain the nuclei with a DNA dye like DAPI or Hoechst.

-

Visualize and quantify the EdU-positive cells using fluorescence microscopy.

-

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins.

-

Protocol:

-

Treat cells with this compound and prepare whole-cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

-

Protocol:

-

Treat cells with this compound and harvest them.

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a potent and multifaceted small molecule that exerts a range of profound effects on eukaryotic cells. Its primary mechanism of action, the irreversible inhibition of protein synthesis, triggers a cascade of downstream events, including the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The detailed understanding of these cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for harnessing the therapeutic potential of emetine, particularly in the context of cancer and other proliferative diseases. Further research into the intricate molecular interactions of emetine will undoubtedly unveil new avenues for its application in modern medicine.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. interchim.fr [interchim.fr]

- 5. vectorlabs.com [vectorlabs.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. vectorlabs.com [vectorlabs.com]

- 9. docta.ucm.es [docta.ucm.es]

- 10. kumc.edu [kumc.edu]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. A non-fluorescent immunohistochemistry method for measuring autophagy flux using MAP1LC3/LC3 and SQSTM1 as core markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. sysy-histosure.com [sysy-histosure.com]

Emetine Hydrochloride: A Technical Guide to Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine, a natural alkaloid derived from the root of Carapichea ipecacuanha, has a long history of medicinal use, primarily as an anti-protozoal agent for treating amoebiasis.[1][2] Its potent biological activity stems from its ability to inhibit protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit.[3][4][5] This fundamental mechanism of action also imparts significant antiviral and anticancer properties.[2][4][6] However, the clinical application of emetine has been severely limited by its narrow therapeutic index and significant cardiotoxicity.[7] These limitations have spurred extensive research into the structure-activity relationship (SAR) of emetine hydrochloride to design new analogs with improved safety profiles and targeted efficacy. This guide provides an in-depth overview of the core SAR principles of emetine, summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's interaction with critical cellular signaling pathways.

Core Structure-Activity Relationships

The biological activity of emetine is intrinsically linked to its complex stereochemical structure. SAR studies have identified several key molecular features that are critical for its potent cytotoxicity.

-

Stereochemistry: The specific stereoconfiguration of emetine is paramount for its activity. The natural (-)-emetine possesses the (1R, 11bS, 2S, 3R) configuration. A critical feature is the R configuration at the C-1' position. Its epimer, isoemetine, which has an S configuration at C-1', is biologically inactive.[8]

-

The N-2' Secondary Amine: The secondary amine at the N-2' position is arguably the most critical functional group for emetine's protein synthesis inhibition and resulting cytotoxicity.[7][8] Derivatization of this nitrogen to a tertiary amine, amide, urea, carbamate, or other functionalities leads to a significant reduction in cytotoxic potency, often by several orders of magnitude.[1][3] This feature has been extensively exploited in the design of prodrugs, where the N-2' position is masked with a cleavable moiety that is removed in a target environment (e.g., the acidic milieu of a tumor) to release the active emetine.[3][4]

-

Other Essential Positions: While N-2' is a primary focus, other positions are also crucial for maintaining biological activity. Early studies identified the N-5 and C-9 positions as being essential.[8] Furthermore, the methoxy group at the C-7' position is a key structural requirement for activity.[8]

-

Unsaturation: The introduction of double bonds into the emetine scaffold has varied effects. Unsaturation at the 1'-2' positions results in a loss of activity.[8] However, unsaturation at the 2-3 positions, as seen in 2,3-dehydroemetine, does not significantly diminish the ability to inhibit protein synthesis and has shown potent antiviral activity.[6]

Data Presentation: Quantitative SAR Data

The following tables summarize the quantitative data from SAR studies on emetine and its analogs, focusing on anticancer and antiviral activities.

Table 1: In Vitro Cytotoxicity of Emetine and N-2' Analogs against Human Cancer Cell Lines

| Compound | Modification at N-2' | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) | MGC803 IC₅₀ (µM) | HGC-27 IC₅₀ (µM) |

| Emetine | -H (Secondary Amine) | 0.0329 [4] | 0.0237 [4] | 0.0497 [8] | 0.0244 [8] |

| Analog 4 | Thiourea | 0.825[7] | 1.12[7] | Not Reported | Not Reported |

| Analog 7 | Urea | 0.771[7] | 1.57[7] | Not Reported | Not Reported |

| Analog 12 | Sulfonamide | 0.380[7] | 0.407[7] | Not Reported | Not Reported |

| Analog 13 | Dithiocarbamate Salt | 0.108[7] | 0.079[7] | Not Reported | Not Reported |

| Analog 21 | Amide (from Maleic Anhydride) | 0.170[7] | 0.136[7] | Not Reported | Not Reported |

Data sourced from studies on prostate (LNCaP, PC3) and gastric (MGC803, HGC-27) cancer cell lines.[4][7][8]

Table 2: Antiviral Activity of Emetine

| Virus | Cell Line | Activity Metric | Value (µM) |

| SARS-CoV | Vero E6 | EC₅₀ | 0.054[9] |

| MERS-CoV | Vero E6 | EC₅₀ | 0.014[9] |

| SARS-CoV-2 | Vero E6 | EC₅₀ | 0.147 |

| SARS-CoV-2 | Vero E6 | IC₅₀ | 0.00771 |

| HCoV-OC43 | Vero E6 | IC₅₀ | ~0.05-0.1[6] |

EC₅₀ (Half-maximal Effective Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values highlight emetine's potent, broad-spectrum antiviral activity at nanomolar concentrations.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MGC803, HGC-27) in 96-well plates at a density of 2,000-3,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

-

Compound Treatment: Prepare serial dilutions of this compound or its analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, under the same conditions as step 1.[8]

-

MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[8]

-

Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[8][10]

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., acidified sodium dodecyl sulfate (SDS) or dimethyl sulfoxide (DMSO)) to each well to dissolve the formazan crystals.[5][8]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

General Protocol for Synthesis of N-2' Emetine Analogs

The following describes a general procedure for modifying the N-2' position of emetine to form various derivatives, such as ureas and carbamates.

-

Starting Material: Begin with emetine dihydrochloride, which may need to be converted to the free base by treatment with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent.

-

Reaction Setup: Dissolve the emetine free base in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent:

-

For Urea Synthesis: Add the desired isocyanate (R-N=C=O) dropwise to the solution at room temperature or 0°C.

-

For Carbamate Synthesis: Add the desired chloroformate (R-O-CO-Cl) or activated carbonate to the solution, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.

-

For Amide Synthesis: Activate a carboxylic acid (R-COOH) with a coupling agent (e.g., HATU, HOBt/EDC) and then add it to the emetine solution.

-

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction if necessary, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired N-2' derivatized emetine analog.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations: Signaling Pathways and Logical Workflows

Emetine's anticancer effects are not solely due to the global inhibition of protein synthesis. It also modulates several key signaling pathways that are often dysregulated in cancer.

Mechanism of Action & Signaling Pathways

Caption: General workflow for an emetine structure-activity relationship (SAR) study.

Caption: Emetine inhibits the Wnt/β-catenin pathway by reducing LRP6 and DVL2 phosphorylation.[3]

Caption: Emetine differentially regulates the MAPK pathway, inhibiting ERK but activating p38 and JNK.[8]

Caption: Emetine inhibits the pro-survival PI3K/AKT pathway by reducing AKT phosphorylation.[8]

Caption: Emetine treatment leads to the inhibition of Hippo/YAP signaling target genes.[8]

Caption: Emetine inhibits the canonical NF-κB pathway by downregulating the IKK-β subunit.[6]

Conclusion

The structure-activity relationship of this compound is well-defined, with the stereochemistry and the secondary amine at the N-2' position being the most critical determinants of its potent biological activity. Modification at the N-2' position drastically reduces cytotoxicity, providing a "molecular switch" that can be exploited for prodrug design. Quantitative studies consistently show that while N-2' derivatization decreases potency, it opens a therapeutic window, especially for developing agents that can be selectively activated in a diseased environment. Emetine's complex pharmacology, involving the modulation of multiple key oncogenic signaling pathways including Wnt/β-catenin, MAPK, PI3K/AKT, and NF-κB, further underscores its potential as a scaffold for novel therapeutics. Future research will likely focus on refining prodrug strategies and exploring new modifications on the emetine backbone to further decouple its therapeutic effects from its inherent toxicity, paving the way for the clinical revival of this potent natural product.

References

- 1. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT (Assay protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Emetine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the pharmacokinetic and pharmacodynamic properties of emetine, a natural alkaloid with potent antiviral and anticancer activities. This document summarizes key quantitative data, details experimental protocols from cited research, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.

Pharmacokinetics

Emetine, an alkaloid derived from the ipecac root, exhibits a complex pharmacokinetic profile characterized by extensive tissue distribution and slow elimination.[1][2][3] It is absorbed after parenteral administration and undergoes hepatic metabolism.[1]

Absorption and Distribution

Following administration, emetine is well-distributed throughout the body, with significantly higher concentrations found in tissues such as the liver, lungs, kidneys, and spleen compared to plasma.[3][4] In vivo pharmacokinetic studies in animal models have shown that emetine concentration in the lungs can be substantially higher than its effective antiviral concentrations, highlighting its potential for treating respiratory infections.[5][6] For instance, in rats, tissue radioactivity levels of 3H-emetine were approximately 1000-3000 times greater than in plasma.[3]

Metabolism and Excretion

Emetine is metabolized in the liver, with primary reactions including demethylation to metabolites like cephaeline (6'-O-demethylemetine) and 9-O-demethylemetine.[7] The excretion of emetine and its metabolites is slow and occurs via both urine and feces.[3][4] Biliary excretion plays a significant role, and the compound is subject to enterohepatic circulation, which contributes to its prolonged presence in the body.[3] In rats, the cumulative biliary excretion of radioactivity from 3H-emetine was 12.5% at 48 hours, with 9.4% excreted in urine and 34.1% in feces over the same period.[3] Due to its slow clearance, emetine can persist in the body for 40 to 60 days after treatment.[4]

Table 1: Pharmacokinetic Parameters of Emetine in Animal Models

| Parameter | Species | Dose and Route | Cmax | Tmax | Key Findings | Reference |

| Plasma Half-life (t1/2) | Rat | Oral | 2.71-9.62 ng eq./mL | 1.08-2.33 h | Biexponential decrease with a long terminal half-life (65.4-163 h). | [3] |

| Tissue Distribution | Mouse | 1 mg/kg IV | Lung: 8582 ng/mL | Lung: 0.03 h | Rapid and high distribution to the lungs. | [6] |

| Tissue Distribution | Rat | Not specified | - | - | Tissue levels 1000-3000 times higher than plasma. | [3] |

| Bioavailability | Mice, Rats, Dogs | 1 mg/kg IV vs. 10 mg/kg (mice/rats) or 5 mg/kg (dogs) oral | - | - | Not explicitly stated, but oral and IV routes were compared. | [6] |

Pharmacodynamics

Emetine's primary pharmacodynamic effect is the potent inhibition of protein synthesis in eukaryotic cells, which underpins its diverse therapeutic activities.[2][8][9]

Mechanism of Action

2.1.1. Inhibition of Protein Synthesis: Emetine exerts its cytotoxic effects by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis.[2][9] This action blocks the translocation step in peptide chain elongation.[4] This fundamental mechanism is responsible for its broad activity against protozoa, viruses, and cancer cells.